molecular formula C9H8FN3 B1602525 6-Fluoro-4-hydrazinoquinoline CAS No. 49612-09-1

6-Fluoro-4-hydrazinoquinoline

Cat. No.: B1602525
CAS No.: 49612-09-1
M. Wt: 177.18 g/mol
InChI Key: IHJGCOWFOYAATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydrazinoquinoline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Detection of Pathogenic Bacteria

Fluorogenic enzyme substrates, synthesized by coupling aminonaphthalenesulfonamides or 6-hydrazinobenz[de]isoquinoline-1,3-diones with β-alanine, have shown potential for the detection of pathogenic bacteria. The synthesized amines and hydrazines, and their amide, hydrazide, and hydrazone derivatives, exhibited promising photophysical properties for bacterial detection when incorporated into Columbia agar (Luo et al., 2016).

Liquid Chromatographic Analyses

The use of 4,7-phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the LC separation of amino acids was investigated. This approach proved suitable for the quality control of dosage forms, highlighting the versatility of fluoroquinoline derivatives in analytical chemistry (Gatti et al., 2002).

Fluorogenic Histochemical Substrates

Fluorogenic substrates based on 6-hydrazino-1H-benzo[de]isoquinoline-1,3(2H)-dione were synthesized for localizing enzyme activities in mammalian tissue sections. These substrates reveal enzyme locations with high precision, avoiding background noise, which can be valuable for in situ studies of enzymes in both norm and pathology (Ivanov et al., 2009).

Antimicrobial and Antifungal Activities

Synthesized fluoroquinolone-based 4-thiazolidinones showed significant antifungal and antibacterial activities, indicating the potential of these compounds in developing new therapeutic agents. The structural modifications of these compounds highlight their broad-spectrum antimicrobial properties (Patel & Patel, 2010).

Properties

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJGCOWFOYAATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588888
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-09-1
Record name 6-Fluoro-4-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 4
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 5
6-Fluoro-4-hydrazinoquinoline
Reactant of Route 6
6-Fluoro-4-hydrazinoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.